molecular formula C11H15NOS B14668866 3-(Diethylamino)-1-(thiophen-2-yl)prop-2-en-1-one CAS No. 42148-72-1

3-(Diethylamino)-1-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B14668866
CAS No.: 42148-72-1
M. Wt: 209.31 g/mol
InChI Key: JSWMRAQLVJJRJH-UHFFFAOYSA-N
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Description

3-(Diethylamino)-1-(thiophen-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of enones It features a thiophene ring, which is a five-membered ring containing sulfur, and a diethylamino group attached to a prop-2-en-1-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethylamino)-1-(thiophen-2-yl)prop-2-en-1-one typically involves the reaction of thiophene-2-carbaldehyde with diethylamine and an appropriate enone precursor. The reaction is usually carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the enone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Diethylamino)-1-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the enone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Diethylamino)-1-(thiophen-2-yl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Diethylamino)-1-(thiophen-2-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The diethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one
  • 3-(Diethylamino)-1-(furan-2-yl)prop-2-en-1-one
  • 3-(Diethylamino)-1-(pyridin-2-yl)prop-2-en-1-one

Uniqueness

3-(Diethylamino)-1-(thiophen-2-yl)prop-2-en-1-one is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, as it can exhibit different reactivity and interactions compared to its analogs.

Properties

CAS No.

42148-72-1

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

3-(diethylamino)-1-thiophen-2-ylprop-2-en-1-one

InChI

InChI=1S/C11H15NOS/c1-3-12(4-2)8-7-10(13)11-6-5-9-14-11/h5-9H,3-4H2,1-2H3

InChI Key

JSWMRAQLVJJRJH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C=CC(=O)C1=CC=CS1

Origin of Product

United States

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